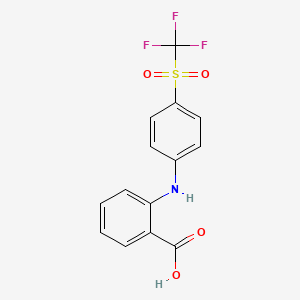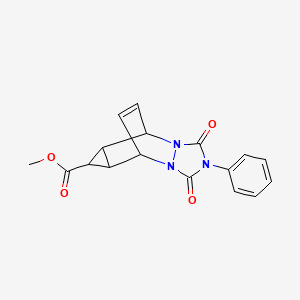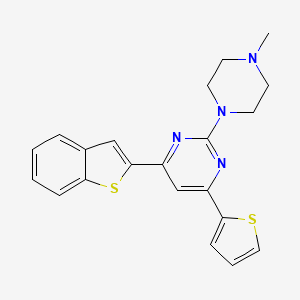
Pyrimidine, 4-benzo(b)thien-2-yl-2-(4-methyl-1-piperazinyl)-6-(2-thienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 4-benzo(b)thien-2-yl-2-(4-methyl-1-piperazinyl)-6-(2-thienyl)- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their ring(s). This particular compound features a pyrimidine core with various substituents, including benzo(b)thienyl, piperazinyl, and thienyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4-benzo(b)thien-2-yl-2-(4-methyl-1-piperazinyl)-6-(2-thienyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the benzo(b)thienyl, piperazinyl, and thienyl groups through various substitution reactions. Common reagents used in these steps include halogenated intermediates, organometallic reagents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and stringent control of reaction conditions (temperature, pressure, pH) are crucial for the efficient production of such complex molecules.
化学反応の分析
Types of Reactions
Pyrimidine, 4-benzo(b)thien-2-yl-2-(4-methyl-1-piperazinyl)-6-(2-thienyl)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, organometallic reagents, and catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of Pyrimidine, 4-benzo(b)thien-2-yl-2-(4-methyl-1-piperazinyl)-6-(2-thienyl)- involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
Pyrimidine, 4-phenyl-2-(4-methyl-1-piperazinyl)-6-(2-thienyl)-: Similar structure but with a phenyl group instead of a benzo(b)thienyl group.
Pyrimidine, 4-benzo(b)thien-2-yl-2-(4-methyl-1-piperazinyl)-6-(2-furyl)-: Similar structure but with a furyl group instead of a thienyl group.
Uniqueness
Pyrimidine, 4-benzo(b)thien-2-yl-2-(4-methyl-1-piperazinyl)-6-(2-thienyl)- is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
特性
CAS番号 |
129224-87-9 |
|---|---|
分子式 |
C21H20N4S2 |
分子量 |
392.5 g/mol |
IUPAC名 |
4-(1-benzothiophen-2-yl)-2-(4-methylpiperazin-1-yl)-6-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C21H20N4S2/c1-24-8-10-25(11-9-24)21-22-16(19-7-4-12-26-19)14-17(23-21)20-13-15-5-2-3-6-18(15)27-20/h2-7,12-14H,8-11H2,1H3 |
InChIキー |
TVKRPTMUORBLAA-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=NC(=CC(=N2)C3=CC4=CC=CC=C4S3)C5=CC=CS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)

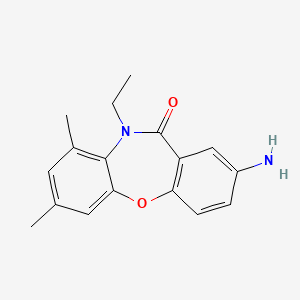
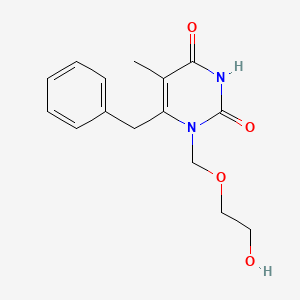

![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid](/img/structure/B12800408.png)
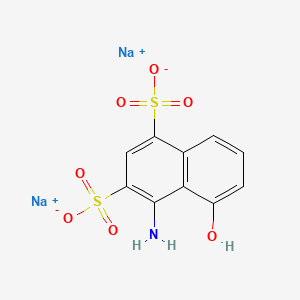

![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidine-2,4-dione](/img/structure/B12800421.png)
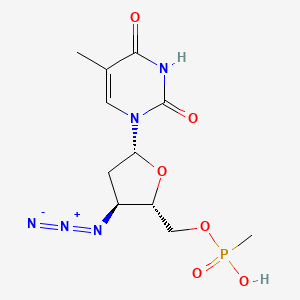
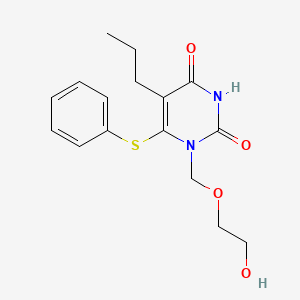
![Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]-](/img/structure/B12800430.png)
